6-Methyloxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyloxan-3-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methyloxan-3-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H12O2/c1-5-2-3-6 (7)4-8-5/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
6-Methyloxan-3-ol is a liquid at room temperature . Other physical and chemical properties such as boiling point and density are not provided in the search results.科学的研究の応用
Bardoxolone Methyl Research Bardoxolone methyl, a derivative of 6-Methyloxan-3-ol, has been a subject of research due to its Nrf2-activating and nuclear factor-κB-inhibiting properties. Initially evaluated in a phase 3 trial (BEACON) for patients with type 2 diabetes mellitus (T2DM) and stage 4 chronic kidney disease (CKD), bardoxolone methyl was observed to contribute to adverse cardiovascular events. The research revealed that bardoxolone methyl could induce fluid retention and increase heart failure events, especially in patients with advanced CKD. It was found to pharmacologically promote acute sodium and volume retention, potentially increasing blood pressure in these patients. This led to the termination of the trial due to the heightened risk of heart failure, particularly among patients with pre-existing risk factors. Further studies have been encouraged to mitigate the risks and better understand the therapeutic applications of bardoxolone methyl (Chin et al., 2014).
Risk Factors and Fluid Overload Further investigation into bardoxolone methyl emphasized the importance of patient selection and monitoring in future trials. The study identified specific risk factors for heart failure and fluid overload among patients treated with bardoxolone methyl, indicating the necessity for careful patient selection and monitoring to mitigate the risk of heart failure and other serious adverse events. The presence of elevated baseline B-type natriuretic peptide and a history of hospitalization for heart failure were predictors of heart failure events, underscoring the intricate relationship between bardoxolone methyl and cardiovascular risks (Chin et al., 2014).
Safety And Hazards
特性
IUPAC Name |
6-methyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(7)4-8-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUMRULTPACMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyloxan-3-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。